molecular formula C18H19N3O3 B5551378 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5551378
M. Wt: 325.4 g/mol
InChI Key: OUOOPOUFWMPAFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves complex chemical reactions, where precursors undergo various transformations. For instance, synthesis efforts include the creation of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, which demonstrate the versatility of piperazine derivatives in forming hydrogen-bonded assemblies with varying dimensionalities, reflecting on the compound's structural adaptability (Chinthal et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been extensively studied through methods such as X-ray diffraction. These studies reveal the crystal packing and hydrogen bonding patterns, which are crucial for understanding the molecular conformation and interactions within the crystal lattice. For example, analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives illustrates the chair conformation of piperazine rings and intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical properties of 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine derivatives encompass their reactivity towards various functional groups and conditions. Synthesis and receptor binding assays of related pyrazolo[1,5-a]pyridines indicate these compounds' potential in interacting with biological targets, demonstrating their chemical reactivity and potential bioactivity (Guca, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are pivotal for practical applications. The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offers insights into the molecular conformation and stability, influencing the compound's physical characteristics and its suitability for various applications (Faizi et al., 2016).

Chemical Properties Analysis

Chemical properties analysis involves understanding the compound's reactivity, stability under different conditions, and interactions with other molecules. For example, the study of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the chemical versatility and potential therapeutic applications of piperazine derivatives, highlighting their significant chemical properties (Romero et al., 1994).

Scientific Research Applications

Synthesis and Structural Studies

Researchers have developed methods for synthesizing various piperazine derivatives, including compounds structurally related to "1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine." These studies often aim to explore the chemical properties, crystal structures, and potential biological activities of these compounds. For example, Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the antimicrobial potential of such compounds (Patel, Agravat, & Shaikh, 2011). Additionally, Chinthal et al. (2021) investigated the crystal structures of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, revealing insights into their molecular conformations and supramolecular assembly (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).

Receptor Binding and Pharmacological Potential

Several studies have focused on the potential of piperazine derivatives as ligands for various receptors, investigating their pharmacological activities and receptor binding affinities. This research is crucial for drug development, particularly in identifying compounds with specific receptor selectivities or activities. For instance, a study by Plenevaux et al. (2000) on [18F]p-MPPF, a radiolabeled antagonist, provides valuable insights into the study of 5-HT1A receptors with positron emission tomography (PET), demonstrating the utility of piperazine derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).

Safety and Hazards

4-Methoxypyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOPOUFWMPAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

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